Lauroyl coenzyme A C12 Lauroyl coenzyme A C12
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535917
InChI: InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1
SMILES:
Molecular Formula: C33H57LiN7O17P3S
Molecular Weight: 955.8 g/mol

Lauroyl coenzyme A C12

CAS No.:

Cat. No.: VC16535917

Molecular Formula: C33H57LiN7O17P3S

Molecular Weight: 955.8 g/mol

* For research use only. Not for human or veterinary use.

Lauroyl coenzyme A C12 -

Specification

Molecular Formula C33H57LiN7O17P3S
Molecular Weight 955.8 g/mol
IUPAC Name lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Standard InChI InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1
Standard InChI Key FWNUZMNRIPYTPZ-UHFFFAOYSA-M
Canonical SMILES [Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Introduction

Chemical and Structural Characteristics of Lauroyl Coenzyme A C12

Molecular Architecture

Lauroyl-CoA (CHEBI:15521) consists of a dodecanoic acid moiety covalently bonded to coenzyme A through a high-energy thioester linkage . The molecular formula C33H58N7O17P3S reflects its composite structure, with the lauroyl group contributing a 12-carbon saturated hydrocarbon chain (CH3(CH2)10CO-) and the coenzyme A portion containing the characteristic adenosine 3',5'-bisphosphate pantetheine scaffold . X-ray crystallography studies reveal that the extended aliphatic chain adopts a coiled conformation in aqueous environments, while the nucleotide components maintain solubility through polar interactions.

Table 1: Physicochemical Properties of Lauroyl-CoA

PropertyValueSource
Molecular Weight949.84 g/mol
Net Charge0
Solubility0.2 mg/mL in H2O (20°C)
logP (Octanol-Water)3.78
Isoelectric Point4.1

Synthetic Pathways

Commercial synthesis typically employs enzymatic condensation using acyl-CoA synthetase (EC 6.2.1.3), which catalyzes the ATP-dependent reaction:
Lauric acid+CoA+ATPLauroyl-CoA+AMP+PPi\text{Lauric acid} + \text{CoA} + \text{ATP} \rightarrow \text{Lauroyl-CoA} + \text{AMP} + \text{PP}_i
Industrial-scale production achieves >90% purity through lithium salt precipitation, yielding products stable at -20°C for long-term storage . Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic shifts at δ 2.85 ppm (thioester CH2) and δ 8.15 ppm (adenine protons).

Metabolic Roles and Biochemical Interactions

Beta-Oxidation Pathway

As a substrate for mitochondrial β-oxidation, lauroyl-CoA undergoes four enzymatic transformations per cycle:

  • Dehydrogenation by medium-chain acyl-CoA dehydrogenase (MCAD; EC 1.3.8.7), reducing FAD to FADH2

  • Hydration via enoyl-CoA hydratase (EC 4.2.1.17)

  • Oxidation by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)

  • Thiolytic cleavage by acetyl-CoA acyltransferase (EC 2.3.1.16)

Each cycle shortens the acyl chain by two carbons, generating acetyl-CoA equivalents for the citric acid cycle. Kinetic studies show MCAD exhibits maximal activity (Vmax = 12 μmol/min/mg) with lauroyl-CoA compared to longer-chain substrates.

Lipid Biosynthesis

In endoplasmic reticulum membranes, lauroyl-CoA serves as:

  • Primer molecule for fatty acid elongation systems (FASN; EC 2.3.1.85)

  • Substrate for glycerophospholipid synthesis through acyltransferase reactions

  • Regulatory ligand for transcription factors (PPARα, SREBP-1c) modulating lipid homeostasis

Table 2: Enzymatic Affinities for Lauroyl-CoA

EnzymeKm (μM)kcat (s⁻¹)Organism
MCAD8.245Homo sapiens
FASN15.72.3Saccharomyces
GPAT122.41.8Rattus norvegicus

Analytical Quantification Methods

Mass Spectrometry Approaches

Recent advancements in LC-MS/MS enable sensitive detection (LOQ = 0.1 pmol/mg protein) using multiple reaction monitoring (MRM) transitions:

  • Precursor ion: m/z 950.3 → Product ions: m/z 428.1 (phosphopantetheine), m/z 261.0 (adenine)
    Ion-pair chromatography with tributylamine additives improves retention on C18 columns (Retention time = 6.8 min) .

Spectrophotometric Assays

Enzyme-coupled methods measure lauroyl-CoA depletion via:
Lauroyl-CoA+ETFTrans-Δ²-enoyl-CoA+ETF-FADH₂\text{Lauroyl-CoA} + \text{ETF} \rightarrow \text{Trans-Δ²-enoyl-CoA} + \text{ETF-FADH₂}
Absorbance changes at 600 nm (Δε = 4.3 mM⁻¹cm⁻¹) correlate with concentration.

SupplierQuantityPrice (USD)Purity
Sigma-Aldrich5 mg226≥90% HPLC
Chem-Impex25 mg71790% HPLC

Experimental Uses

  • Substrate profiling for novel acyltransferases

  • Metabolic flux analysis in lipid-laden hepatocytes

  • Inhibitor screening for MCAD deficiency therapeutics

Emerging Research Directions

Metabolic Disorder Implications

Mutations in ACADM (encoding MCAD) disrupt lauroyl-CoA oxidation, causing:

  • Elevated plasma C12-carnitine (5-10 μM vs. normal <0.5 μM)

  • Urinary excretion of dodecanoylglycine (≥300 mmol/mol creatinine)
    Gene therapy trials using AAV8 vectors show 60% MCAD activity restoration in murine models.

Industrial Biotechnology

Metabolic engineering of Yarrowia lipolytica enables:

  • Lauric acid overproduction (titer = 45 g/L) via lauroyl-CoA optimization

  • Bioconversion to medium-chain alcohols (65% yield) using engineered acyl-CoA reductases

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